1,3,6-Trihydroxyxanthone

CFTR channel inhibition Secretory diarrhea Ion transport pharmacology

1,3,6-Trihydroxyxanthone (synonym: 1,3,6-trihydroxy-9H-xanthen-9-one; ChEMBL ID: CHEMBL468353) is a trihydroxylated xanthone bearing hydroxy substituents at positions 1, 3, and 6 of the xanthen-9-one tricyclic core. It occurs naturally in plants including Hypericum lanceolatum and Polygala hongkongensis, and is accessible synthetically via Eaton's reagent-mediated condensation.

Molecular Formula C13H8O5
Molecular Weight 244.2 g/mol
CAS No. 39731-47-0
Cat. No. B1664533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trihydroxyxanthone
CAS39731-47-0
Synonyms1,3,6-Trihydroxyxanthone
Molecular FormulaC13H8O5
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C13H8O5/c14-6-1-2-8-10(4-6)18-11-5-7(15)3-9(16)12(11)13(8)17/h1-5,14-16H
InChIKeyWRIILVBYWBDSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,3,6-Trihydroxyxanthone (CAS 39731-47-0) – Procurement-Grade Xanthone Scaffold with Defined Hydroxylation Pattern


1,3,6-Trihydroxyxanthone (synonym: 1,3,6-trihydroxy-9H-xanthen-9-one; ChEMBL ID: CHEMBL468353) is a trihydroxylated xanthone bearing hydroxy substituents at positions 1, 3, and 6 of the xanthen-9-one tricyclic core [1]. It occurs naturally in plants including Hypericum lanceolatum and Polygala hongkongensis, and is accessible synthetically via Eaton's reagent-mediated condensation [2]. The compound is primarily employed as a research tool for chloride channel pharmacology, monoamine oxidase (MAO) isoform profiling, and as a versatile synthetic building block for generating prenylated xanthone derivatives with enhanced bioactivity [3].

Why Hydroxyxanthone Positional Isomers Cannot Be Interchanged for 1,3,6-Trihydroxyxanthone in Target-Based Research


The biological activity of hydroxyxanthones is exquisitely sensitive to the number and position of hydroxyl substituents on the xanthen-9-one scaffold. 1,3,6-Trihydroxyxanthone exhibits a distinct pharmacological fingerprint that cannot be replicated by its closest positional isomers. In MAO inhibition, the 1,3,6-pattern confers preferential inhibition of type A MAO, whereas the 1,3,7-isomer (gentisein) selectively inhibits type B MAO [1]. In anticancer profiling against WiDr colon cancer cells, shifting the hydroxyl pattern from 1,3,6 to 3,4,6 produces a ~10‑fold improvement in potency (IC50 38 ± 11 μM vs. 384 ± 93 μM) [2]. For CFTR-mediated chloride secretion, 1,3,6-trihydroxyxanthone was the most potent derivative among a panel of four synthesized hydroxyxanthones, indicating that alternative hydroxylation patterns yield inferior activity in this assay [3]. These position-dependent activity cliffs mean that generic substitution with a different hydroxyxanthone or a commercially prevalent xanthone (e.g., α-mangostin) will not recapitulate the same target engagement profile and may lead to divergent experimental outcomes.

Quantitative Differentiation Evidence for 1,3,6-Trihydroxyxanthone Against Closest Analogs


CFTR-Mediated Chloride Secretion: Most Potent Hydroxyxanthone in Head-to-Head Screening

Among four hydroxyxanthones synthesized and tested in a single study, 1,3,6-trihydroxyxanthone (designated THX-001) was identified as the most potent derivative for inhibiting cAMP-activated Cl⁻ secretion across T84 human intestinal epithelial cell monolayers, with an IC50 of approximately 100 μM. The study directly compared THX-001 against three other hydroxyxanthones; the remaining compounds exhibited weaker inhibition, though individual IC50 values for each comparator were not disclosed in the abstract [1]. Electrophysiological analysis further demonstrated that THX-001 uniquely targets two distinct cAMP-activated apical Cl⁻ channels — CFTR and the inward rectifying Cl⁻ channel (IRC) — while having no effect on intracellular cAMP levels. In a mouse closed-loop cholera model, THX-001 significantly inhibited cholera toxin-induced intestinal fluid secretion, confirming in vivo anti-secretory efficacy [1].

CFTR channel inhibition Secretory diarrhea Ion transport pharmacology

MAO Isoform Selectivity: Type A Preference Contrasts with 1,3,7-Trihydroxyxanthone (Gentisein) Type B Preference

In a comparative study of xanthone derivatives, 1,3,6-trihydroxyxanthone and 1,6-dihydroxyxanthone exhibited potent inhibitory activity preferentially toward type A MAO (rat brain mitochondrial preparation), whereas 1,3,7-trihydroxyxanthone (gentisein) showed preferential inhibition of type B MAO (mouse liver mitochondrial preparation) [1]. The full IC50 values are tabulated in Table 1 of the original publication (Yagi et al., 2000), which could not be retrieved in the accessible abstract; however, the authors explicitly describe the type A preference of 1,3,6-trihydroxyxanthone as revealed by 'the low value of IC50 for the rat brain mitochondrial preparation.' The inhibition mechanism was characterized as competitive and reversible via Lineweaver–Burk analysis [1].

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

WiDr Colon Cancer Cytotoxicity: ~10-Fold Less Potent Than 3,4,6-Trihydroxyxanthone, Demonstrating Position-Dependent Activity Cliff

In a systematic comparison of hydroxyxanthone derivatives against the WiDr human colon cancer cell line (Table 4, Scientific Reports 2022), 1,3,6-trihydroxyxanthone exhibited an IC50 of 384 ± 93 μM with a selectivity index (SI) of 1.54. By contrast, 3,4,6-trihydroxyxanthone — differing only in the placement of one hydroxyl group — showed an IC50 of 38 ± 11 μM with an SI of 66.39, representing an approximate 10‑fold greater potency and a markedly superior selectivity profile [1]. Other comparators in the same table included 1,3,8-trihydroxyxanthone (IC50 254 ± 15 μM, SI 13.39), 1,6-dihydroxyxanthone (355 ± 24 μM, SI 0.87), and 1,3-dihydroxyxanthone (836 ± 109 μM, SI 2.23) [1].

Anticancer cytotoxicity Colon cancer WiDr Structure-activity relationship

Antimalarial Heme Polymerization Inhibition: Quantitatively Inferior to 2,3,4-Trihydroxy-5-methylxanthone and Chloroquine

In a heme polymerization inhibition activity (HPIA) assay conducted as part of an antimalarial QSAR study, 1,3,6-trihydroxyxanthone exhibited an IC50 of 1.985 mg/mL (8.13 mM). The comparator 2,3,4-trihydroxy-5-methylxanthone achieved an IC50 of 0.755 mg/mL (2.92 mM), and the clinical reference drug chloroquine showed an IC50 of 1.462 mg/mL (4.57 mM) in the same assay [1]. Thus, 1,3,6-trihydroxyxanthone was approximately 2.6‑fold less potent than the lead xanthone analog and 1.8‑fold less potent than chloroquine in this target-specific assay. The QSAR model predicted IC50 values of 3.79 μg/mL for 2,3,4-trihydroxy-5-methylxanthone and 6.96 μg/mL for 1,3,6-trihydroxyxanthone prior to synthesis, which guided compound selection [1].

Antimalarial assay Heme polymerization inhibition Plasmodium falciparum

Antioxidant Activity: Weak DPPH Scavenging Compared to Ascorbic Acid; Prenylated Derivatives Inactive

In a DPPH radical scavenging assay, 1,3,6-trihydroxyxanthone displayed weak antioxidant activity with an IC50 of 167 μg/mL. By comparison, ascorbic acid, the standard positive control in DPPH assays, typically exhibits IC50 values in the range of 7–40 μg/mL under comparable conditions [1][2]. Notably, two prenylated derivatives synthesized from 1,3,6-trihydroxyxanthone — compounds 50 and 51 — showed no significant antioxidant activity, indicating that O‑prenylation of the 1,3,6‑trihydroxy scaffold abolishes DPPH scavenging capacity entirely [1].

Antioxidant assay DPPH radical scavenging Xanthone derivatization

Synthetic Versatility as a Building Block: Prenylation Generates Derivatives with Enhanced Antitumor Activity

1,3,6-Trihydroxyxanthone serves as the key xanthonic building block for synthesizing prenylated derivatives with substantially enhanced anticancer activity. In a study by Lim et al. (2012), ten prenylated xanthone derivatives (compounds 2–11) were synthesized from 1,3,6-trihydroxyxanthone (compound 1) and evaluated against HeLa (cervical) and MDA-MB-231 (breast) cancer cell lines [1]. The parent compound 1 (1,3,6-trihydroxyxanthone) served as the baseline, while derivatives 2 and 3 — possessing a novel 2H-xanthene-3,9-dione scaffold — displayed growth inhibitory activity exceeding that of doxorubicin and cisplatin against both cell lines. In contrast, O‑prenylated derivatives 9–11 exhibited a dramatic loss of activity [1]. This demonstrates that 1,3,6-trihydroxyxanthone is an essential synthetic intermediate whose derivatization can yield compounds with superior potency to clinical standard chemotherapeutics.

Synthetic chemistry Prenylated xanthones Antitumor lead generation

Defined Research Application Scenarios for 1,3,6-Trihydroxyxanthone Based on Quantitative Evidence


CFTR and Intestinal Ion Channel Pharmacology Studies

1,3,6-Trihydroxyxanthone (THX-001) is directly applicable as the most potent hydroxyxanthone tool compound for inhibiting cAMP-activated Cl⁻ secretion in human intestinal epithelial models. Its dual targeting of CFTR and inward rectifying Cl⁻ channels (IRC), combined with in vivo efficacy in a mouse cholera model, makes it the preferred xanthone-based probe for secretory diarrhea and cholera research [1]. Researchers should select this specific positional isomer over other hydroxyxanthones, which showed weaker activity in the same screening panel [1].

MAO-A Selective Inhibition Profiling and Neuropharmacology

1,3,6-Trihydroxyxanthone is appropriate for experiments requiring preferential inhibition of type A monoamine oxidase. Its distinct isoform selectivity profile — MAO-A preferential, in contrast to the MAO-B preference of 1,3,7-trihydroxyxanthone (gentisein) — enables researchers to dissect MAO isoform contributions in CNS models [1]. Procurement of the correct positional isomer (1,3,6- vs. 1,3,7-) is essential for experimental reproducibility in MAO pharmacology studies [1].

Hydroxyxanthone Structure-Activity Relationship (SAR) Reference Standard

With well-characterized quantitative cytotoxicity data against WiDr colon cancer cells (IC50 384 ± 93 μM, SI 1.54), 1,3,6-trihydroxyxanthone provides a reproducible baseline for SAR studies exploring the impact of hydroxyl group position on anticancer activity [1]. The ~10‑fold potency gap relative to 3,4,6-trihydroxyxanthone (IC50 38 ± 11 μM) makes the compound pair a valuable positive/negative control set for validating computational QSAR models or screening assay sensitivity [1].

Synthetic Starting Material for Prenylated Xanthone Derivative Libraries

1,3,6-Trihydroxyxanthone is a validated synthetic building block for constructing prenylated xanthone libraries with antitumor screening potential. The compound can be synthesized in 56% yield from 2,4-dihydroxybenzoic acid and phloroglucinol via Eaton's reagent condensation [1], and subsequent prenylation can generate derivatives exhibiting greater cytotoxicity than doxorubicin and cisplatin against HeLa and MDA-MB-231 cell lines [2]. Groups engaged in medicinal chemistry optimization of xanthone-based anticancer leads should procure this compound as starting material rather than pre-prenylated natural xanthones such as α-mangostin, which lack the free hydroxyl positions required for regioselective derivatization [2].

Quote Request

Request a Quote for 1,3,6-Trihydroxyxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.